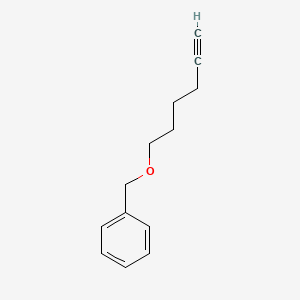

Hex-5-ynyloxymethyl-benzene

Description

Structural Significance within Terminal Alkyne Chemistry

The defining feature of Hex-5-ynyloxymethyl-benzene is the carbon-carbon triple bond at the terminus of its hexyl chain. Terminal alkynes are a fundamental class of unsaturated hydrocarbons with the general formula CnH2n-2, distinguished from internal alkynes by the presence of a hydrogen atom attached to one of the sp-hybridized carbon atoms. libretexts.orgyoutube.comnumberanalytics.com This structural element imparts several key characteristics:

Acidity: The hydrogen atom on the terminal alkyne is notably acidic compared to hydrogens on alkanes and alkenes, with a pKa value of around 25. wikipedia.org This acidity allows for easy deprotonation with a strong base to form a highly nucleophilic acetylide ion, which is a cornerstone of many carbon-carbon bond-forming reactions. youtube.comwikipedia.org

Reactivity: The electron-rich triple bond, consisting of one sigma (σ) bond and two pi (π) bonds, readily participates in a wide array of chemical reactions. libretexts.orgnumberanalytics.com These include addition reactions (e.g., hydrogenation, halogenation), cycloadditions, and metal-catalyzed couplings, such as the Sonogashira reaction. numberanalytics.comnih.gov The terminal position of the alkyne often leads to distinct reactivity patterns compared to internal alkynes. libretexts.orgsolubilityofthings.com

The terminal alkyne group is a valuable synthetic handle, particularly for "click" chemistry reactions like the azide-alkyne cycloaddition, which is widely used in bioconjugation, drug discovery, and materials science for its high efficiency and selectivity. rsc.org

Table 1: Physicochemical Properties of Terminal Alkynes

| Property | Description | Reference |

| General Formula | CnH2n-2 | numberanalytics.com |

| Hybridization | sp | libretexts.org |

| Geometry | Linear (180° bond angle) | libretexts.orgsolubilityofthings.comwikipedia.org |

| Acidity (pKa) | ~25 | wikipedia.org |

| Solubility | Generally soluble in organic solvents, insoluble in water. | libretexts.org |

Role of the Benzyl (B1604629) Ether Moiety in Synthetic Design

The second key functional group, the benzyloxymethyl moiety, consists of a benzyl group attached to the hexynyl chain via an ether linkage. Benzyl ethers are widely employed in organic synthesis, primarily as protecting groups for alcohols. fiveable.meyoutube.com

Key features of the benzyl ether group in synthetic design include:

Protection of Alcohols: The benzyl group is a robust protecting group for hydroxyl functions, stable to a wide range of reaction conditions, including many acidic and basic environments, as well as some oxidizing and reducing agents. uwindsor.ca

Ease of Formation: Benzyl ethers are typically synthesized via the Williamson ether synthesis, a reliable and high-yielding SN2 reaction between an alkoxide and benzyl bromide or benzyl chloride. youtube.comorganic-chemistry.org For this compound, this involves the reaction of 5-hexyn-1-ol (B123273) with benzyl bromide in the presence of a base like sodium hydride. chemicalbook.com

Selective Cleavage: A significant advantage of the benzyl ether is its susceptibility to selective cleavage under specific, mild conditions that often leave other functional groups, including other types of ethers, intact. youtube.com The most common method for deprotection is catalytic hydrogenolysis (e.g., using H2 gas and a palladium-on-carbon catalyst), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. youtube.com This process is highly valued for its clean and efficient nature. youtube.com Strong acids can also cleave benzyl ethers, though this method is less common. fiveable.meorganic-chemistry.org

The benzyl ether in this compound thus serves to mask a hydroxyl group, allowing the terminal alkyne to undergo various transformations without interference. The protected alcohol can then be revealed at a later, strategic point in a synthetic pathway.

Table 2: Common Methods for Benzyl Ether Formation and Cleavage

| Transformation | Reagents | Key Features | Reference(s) |

| Formation | Alcohol, NaH, Benzyl Bromide/Chloride | Williamson ether synthesis; SN2 mechanism; high yield. | youtube.comorganic-chemistry.orgchemicalbook.com |

| Cleavage | H₂, Palladium on Carbon (Pd/C) | Hydrogenolysis; mild conditions; selective over other ethers. | youtube.com |

| Cleavage | Strong Acids (e.g., HBr) | Acidic cleavage; useful but less selective. | fiveable.me |

| Cleavage | Oxidative methods (e.g., DDQ for p-methoxybenzyl ethers) | Useful for specific substituted benzyl ethers. | organic-chemistry.org |

Historical Context of Alkyne and Ether Functionalizations in Complex Molecule Synthesis

The functional groups present in this compound have a rich history in the development of organic chemistry.

The study of alkynes dates back to the 19th century, with acetylene (B1199291) (ethyne) being a focal point. numberanalytics.comsolubilityofthings.com A major breakthrough in alkyne chemistry was the discovery by Mikhail Kucherov in the late 19th century that mercury salts could catalyze the hydration of alkynes, a foundational reaction for alkyne functionalization. researchgate.net The 20th century saw the development of numerous powerful alkyne transformations, including the Glaser-Hay coupling for oxidative dimerization and the Sonogashira cross-coupling reaction, which have become indispensable tools for forming carbon-carbon bonds. nih.gov More recently, transition-metal catalysis has vastly expanded the repertoire of alkyne reactions, enabling stereo- and regioselective functionalizations that are crucial for modern synthesis. chinesechemsoc.orgrsc.orgnih.gov

The history of ether synthesis is highlighted by the Williamson ether synthesis, developed by Alexander Williamson in the 1850s. This method provided the first general and unambiguous route to ethers and remains a cornerstone of organic synthesis today. organic-chemistry.org The concept of using functional groups to protect reactive sites, such as the use of benzyl ethers for alcohols, became a critical strategic element in the total synthesis of complex natural products throughout the 20th century, as famously compiled by Theodora W. Greene and Peter G. M. Wuts in their seminal work on protective groups. uwindsor.caorganic-chemistry.org The development of orthogonal protecting groups, which can be removed selectively without affecting others, revolutionized the synthesis of complex molecules like peptides and oligosaccharides. youtube.com

Emerging Research Directions for Multi-Functionalized Synthons

The deliberate design of molecules containing multiple, orthogonally reactive functional groups, known as multi-functionalized synthons, is a prominent trend in modern organic synthesis. rsc.orggoogle.com These synthons, like this compound, offer significant advantages by streamlining synthetic routes, increasing molecular complexity efficiently, and enabling divergent synthesis where a single intermediate can be elaborated into a library of diverse products. nih.gov

Emerging research directions focus on:

Developing Novel Multi-functionalized Building Blocks: The creation of new synthons with unique combinations of reactive sites to access novel chemical space. nih.govnii.ac.jp

Catalytic Four-Component Reactions: Advanced catalytic systems, for instance using gold catalysts, can achieve the multifunctionalization of alkynes in a single step, breaking a triple bond to form four new chemical bonds simultaneously. nih.gov

Post-Functionalization Strategies: Modifying complex, pre-assembled molecular scaffolds, such as macrocycles, by introducing functional groups through late-stage C-H functionalization, showcasing the power of installing reactive handles for further diversification. nih.govacs.org

Application in Combinatorial Chemistry: Using multifunctional synthons attached to solid supports to rapidly generate large libraries of compounds for high-throughput screening in drug discovery and materials science. google.com

This compound is an exemplar of this strategy, providing two distinct points for chemical elaboration. The alkyne can be used for coupling and cycloaddition reactions, while the benzyl ether provides a latent hydroxyl group that can be unmasked for subsequent transformations, such as esterification or further alkylation. This allows for a modular and highly flexible approach to building complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-ynoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h1,5-7,9-10H,3-4,8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNOFOLSQORREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340275 | |

| Record name | HEX-5-YNYLOXYMETHYL-BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60789-55-1 | |

| Record name | HEX-5-YNYLOXYMETHYL-BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hex 5 Ynyloxymethyl Benzene and Analogous Benzyl Alkynyl Ethers

Strategies for the Formation of the Benzyl (B1604629) Ether Linkage

The formation of the benzyl ether bond is a cornerstone in the synthesis of hex-5-ynyloxymethyl-benzene. Two primary methods for achieving this transformation are the classic Williamson ether synthesis and the versatile Mitsunobu reaction.

The Williamson ether synthesis is a widely employed and straightforward method for preparing ethers. In the context of synthesizing this compound, this reaction involves the deprotonation of hex-5-yn-1-ol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out in the presence of a strong base, which deprotonates the terminal hydroxyl group of the alcohol. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the SN2 reaction pathway. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often favored. To enhance the reaction rate, especially with less reactive chlorides, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture to facilitate an in situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide.

A significant advantage of the Williamson ether synthesis is its broad applicability and the ready availability of the starting materials. However, potential side reactions, such as elimination reactions, can occur, particularly if secondary or tertiary halides are used, though this is not a concern with primary benzyl halides. Another consideration is the basicity of the reaction conditions, which could potentially affect other functional groups in more complex substrates.

| Base | Solvent | Benzyl Halide | Typical Reaction Conditions | Notes |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Benzyl Bromide | 0 °C to room temperature | Commonly used for generating the alkoxide in situ. |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Benzyl Chloride | Room temperature to 60 °C | A strong base/polar aprotic solvent combination that can accelerate the reaction. |

| Sodium Hydroxide (NaOH) | N,N-Dimethylformamide (DMF) | Benzyl Bromide | Room temperature | Often used in industrial settings. Phase-transfer catalysts can be employed with aqueous NaOH. |

The Mitsunobu reaction provides a powerful and mild alternative for the formation of the benzyl ether linkage, proceeding through a different mechanism than the Williamson ether synthesis. This reaction allows for the coupling of a primary or secondary alcohol, in this case, hex-5-yn-1-ol, with a pronucleophile, benzyl alcohol, in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction is initiated by the formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This intermediate then deprotonates the benzyl alcohol, and the resulting alkoxide activates the triphenylphosphine. The alcohol, hex-5-yn-1-ol, then attacks the activated phosphonium (B103445) species, leading to the formation of an oxaphosphonium salt. Finally, the benzyl alkoxide displaces the activated hydroxyl group in an SN2 fashion, resulting in the desired benzyl ether and triphenylphosphine oxide.

A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol's stereocenter. While this is not relevant for the primary alcohol hex-5-yn-1-ol, it is a crucial aspect when dealing with chiral secondary alcohols. The reaction conditions are typically mild and neutral, which can be advantageous for substrates sensitive to strong bases. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) byproduct, which can sometimes complicate purification.

| Phosphine | Azodicarboxylate | Solvent | Typical Reaction Conditions | Notes |

|---|---|---|---|---|

| Triphenylphosphine (PPh3) | Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 0 °C to room temperature | The classic combination for the Mitsunobu reaction. |

| Triphenylphosphine (PPh3) | Diisopropyl azodicarboxylate (DIAD) | Toluene (B28343) | 0 °C to room temperature | DIAD is often preferred over DEAD due to its lower sensitivity. |

| Polymer-supported PPh3 | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | Dichloromethane (DCM) | Room temperature | Facilitates purification by simple filtration to remove the phosphine oxide byproduct. ADDP is a solid and can be easier to handle. |

Installation of the Terminal Alkyne Functionality

The terminal alkyne is a key functional group in this compound, enabling further chemical transformations. This functionality can be introduced either before or after the formation of the benzyl ether linkage.

The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne. To synthesize this compound using this method, one would start with an aldehyde precursor, such as 4-(benzyloxy)butanal.

In the first step, the aldehyde is treated with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide. This step is analogous to a Wittig reaction and produces a 1,1-dibromoalkene.

The second step involves the treatment of the 1,1-dibromoalkene with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). The first equivalent of the base induces an elimination of one equivalent of hydrogen bromide to form a bromoalkyne intermediate. The second equivalent of the base then performs a metal-halogen exchange, yielding a lithium acetylide. This lithium acetylide can then be quenched with water or another proton source to afford the terminal alkyne. A useful feature of this method is that the intermediate lithium acetylide can be trapped with various electrophiles to generate internal alkynes.

A related and often higher-yielding alternative for the conversion of aldehydes to terminal alkynes is the Seyferth-Gilbert homologation. This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). The reaction with aldehydes, often under milder basic conditions (e.g., K2CO3 in methanol (B129727) for the Ohira-Bestmann reagent), generates the terminal alkyne directly in a single step from the aldehyde.

| Step | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1 (Corey-Fuchs) | Triphenylphosphine (PPh3), Carbon Tetrabromide (CBr4) | 1,1-Dibromoalkene | Dichloromethane (DCM), 0 °C to room temperature |

| 2 (Corey-Fuchs) | n-Butyllithium (n-BuLi), then H2O | Terminal Alkyne | Tetrahydrofuran (THF), -78 °C to room temperature |

| (Seyferth-Gilbert/Ohira-Bestmann) | Ohira-Bestmann reagent, K2CO3 | Terminal Alkyne | Methanol (MeOH), room temperature |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the C(sp)-C(sp2) bonds present in aryl alkynes. The Sonogashira coupling is the most prominent example of such a reaction. While this reaction is typically used to couple a terminal alkyne with an aryl or vinyl halide, it can be adapted to synthesize benzyl alkynyl ethers. For instance, a suitably functionalized benzyl halide could be coupled with a terminal alkyne.

More directly, a palladium-catalyzed alkynylation of a benzyl halide with a suitable acetylene (B1199291) source can be envisioned. For example, the coupling of a benzyl halide with a protected acetylene, followed by deprotection, could yield the desired terminal alkyne. The typical Sonogashira reaction conditions involve a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

| Catalyst System | Base | Solvent | Typical Coupling Partners |

|---|---|---|---|

| Pd(PPh3)4, CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) or Toluene | Aryl/Vinyl Halide + Terminal Alkyne |

| PdCl2(PPh3)2, CuI | Diisopropylamine (DIPA) | N,N-Dimethylformamide (DMF) | Aryl/Vinyl Halide + Terminal Alkyne |

| Pd(OAc)2, Ligand (e.g., XPhos) | Cesium Carbonate (Cs2CO3) | Tetrahydrofuran (THF) | Benzyl Halide + Alkynyl Carboxylic Acid (decarboxylative coupling) |

Protecting Group Strategies for Terminal Alkynes Relevant to Benzyl Ethers

In multi-step syntheses, it is often necessary to protect the terminal alkyne to prevent it from reacting under conditions intended for other parts of the molecule. The acidic proton of a terminal alkyne can be deprotonated by strong bases and can interfere with various organometallic reactions.

The most common protecting groups for terminal alkynes are silyl (B83357) groups. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), are frequently employed. These groups are easily installed by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base, such as an amine or an organolithium reagent.

The choice of silyl group depends on the required stability. The TMS group is relatively labile and can be cleaved under mild conditions, such as treatment with potassium carbonate in methanol or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The TES and TBDMS groups are more robust and require stronger cleavage conditions, offering greater stability throughout a synthetic sequence. The stability of the benzyl ether linkage to the deprotection conditions must be considered. Fortunately, benzyl ethers are generally stable to the conditions used for both the installation and removal of silyl protecting groups.

| Protecting Group | Installation Reagent | Cleavage Conditions | Relative Stability |

|---|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | K2CO3/MeOH; TBAF | Least stable |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | TBAF; HF-Pyridine | Intermediate stability |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF; HF-Pyridine | More stable |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | TBAF (slower); HF-Pyridine | Most stable |

Photolabile Protection Approaches (e.g., o-Nitrobenzyl Ethers)

Photolabile protecting groups (PPGs), also known as photoremovable groups, offer a powerful method for protecting functional groups due to their ability to be removed under mild conditions using light, which provides exceptional spatial and temporal control. acs.orgnih.gov The ortho-nitrobenzyl (o-NB) group is one of the most widely utilized PPGs for protecting alcohols, including precursors for benzyl alkynyl ethers. researchgate.netnih.gov

The general strategy involves the conversion of an alcohol into an o-nitrobenzyl ether. This protected compound is stable to various chemical conditions, allowing for manipulations on other parts of the molecule. researchgate.net The deprotection is achieved by irradiation with UV light, typically at wavelengths above 300 nm, which triggers an intramolecular rearrangement leading to the release of the free alcohol and the formation of an o-nitrosobenzaldehyde byproduct. researchgate.netwikipedia.org This method avoids the need for harsh acidic or basic reagents for deprotection. researchgate.net

For instance, a precursor alcohol could be protected with an o-nitrobenzyl group while modifications are made to the alkyne terminus. Subsequent photolytic cleavage would then yield the desired alcohol. Researchers have synthesized various o-nitrobenzyl alcohol derivatives containing terminal alkyne groups, which can be used in subsequent reactions like thiol-yne crosslinking. nih.gov The cleavage of the o-NB ether bond is a key step that regenerates the hydroxyl functionality on demand.

Table 1: General Scheme for o-Nitrobenzyl Protection and Deprotection of Alcohols

| Step | Reaction | Description |

|---|---|---|

| Protection | R-OH + o-Nitrobenzyl-Br → R-O-CH₂-(o-NO₂-Ph) | The alcohol is converted to an o-nitrobenzyl ether, typically via a Williamson ether synthesis, protecting the hydroxyl group. |

| Deprotection | R-O-CH₂-(o-NO₂-Ph) + hv → R-OH | Upon irradiation with UV light, the ether bond is cleaved, regenerating the original alcohol and releasing an o-nitrosobenzaldehyde byproduct. |

Convergent and Divergent Synthetic Routes

The construction of molecules like this compound can be approached using either convergent or divergent strategies, which differ in how the molecular framework is assembled.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions. At a certain point, this common intermediate is "diverted" into multiple reaction pathways to produce a library of structurally related compounds or analogs. For example, a common precursor such as benzyl 6-bromohexyl ether could be synthesized. This intermediate could then be subjected to different nucleophiles to create a range of analogs. Treatment with an acetylide anion would yield this compound, while other nucleophiles would lead to different functionalities at the end of the alkyl chain.

Stereoselective and Regioselective Synthesis of this compound Precursors

While this compound itself is an achiral molecule without isomeric complexity, the synthesis of its more complex analogs or advanced precursors often requires precise control over stereochemistry and regiochemistry.

Regioselectivity refers to the control of which position on a molecule reacts when multiple reactive sites are present. For example, in the synthesis of a benzyl ether from a precursor diol (a molecule with two hydroxyl groups), it might be necessary to benzylate only one of them. The selective protection of one hydroxyl group over another can be achieved by using specific reagents or conditions. For instance, using mild bases like silver(I) oxide (Ag₂O) can allow for the selective benzylation of the more accessible or reactive hydroxyl group in a diol. organic-chemistry.org

Stereoselectivity involves controlling the formation of a specific stereoisomer. This is crucial when synthesizing precursors that contain chiral centers. For example, the synthesis of a substituted analog like ((2S,4R)-2,4-Dimethyl-hex-5-ynyloxymethyl)-benzene requires methods that can set the specific stereochemistry at the C2 and C4 positions of the hexynyl chain. rsc.org Such syntheses often start from chiral building blocks or employ asymmetric reactions, such as stereoselective additions to aldehydes, to install the desired stereocenters in the precursor molecules before the benzyl ether is formed. rsc.org

Reactivity and Transformation Pathways of Hex 5 Ynyloxymethyl Benzene

Terminal Alkyne Reactivity in Coupling Reactions

The terminal alkyne (–C≡CH) is characterized by sp-hybridized carbon atoms and possesses a weakly acidic terminal proton, which imparts a rich and diverse reactivity profile. mdpi.com This functionality is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, enabling the efficient and highly specific formation of 1,4-disubstituted 1,2,3-triazole rings. nih.gov In this reaction, the terminal alkyne of Hex-5-ynyloxymethyl-benzene serves as a substrate that reacts with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.org

The mechanism involves the formation of a copper(I) acetylide intermediate from this compound, which then reacts with the azide in a stepwise manner to form the stable triazole ring. nih.gov Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is highly regioselective, exclusively producing the 1,4-isomer. nih.gov The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. organic-chemistry.org This reaction can be performed in various solvents, including green solvents, and is often accelerated in aqueous media. organic-chemistry.orgbeilstein-journals.orgchemrxiv.org

Table 1: Typical Reaction Conditions for CuAAC with Terminal Alkynes

| Parameter | Description | Examples |

|---|---|---|

| Copper Source | Provides the catalytic Cu(I) species. | CuI, CuSO₄/Sodium Ascorbate, Cu(OAc)₂, [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ nih.govresearchgate.net |

| Solvent | Medium for the reaction. | Cyrene™, GVL, Water, DMF, Dichloromethane beilstein-journals.orgchemrxiv.org |

| Base/Ligand | Can accelerate the reaction and stabilize the catalyst. | Triethylamine (B128534) (Et₃N), TBAF, various N-heterocyclic carbenes (NHCs) beilstein-journals.orgacs.org |

| Temperature | Typically mild conditions are sufficient. | Room temperature to 30°C beilstein-journals.orgnih.gov |

| Reactants | Alkyne and azide partners. | This compound, Benzyl (B1604629) azide, Phenylacetylene beilstein-journals.orgnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free bioorthogonal reaction that relies on the high ring strain of a cyclic alkyne (typically a cyclooctyne) to accelerate the cycloaddition with an azide. jcmarot.commdpi.com The driving force for the reaction is the release of this ring strain upon forming the more stable triazole product. jcmarot.comwur.nl

This compound, being a linear and non-strained terminal alkyne, is not an appropriate substrate for initiating a SPAAC reaction. jcmarot.commdpi.com In the context of SPAAC, the alkyne component must be the strained partner. Therefore, this compound would not react with azides under SPAAC conditions. This reaction pathway is reserved for specifically designed, high-energy cyclic alkynes like dibenzocyclooctynes (DIBO or DBCO). magtech.com.cnnih.govresearchgate.netenamine.net The key advantage of SPAAC is its ability to proceed under physiological conditions without the need for a potentially cytotoxic copper catalyst, making it invaluable for in vivo applications. jcmarot.comnih.gov

Similar to SPAAC, the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) is a bioorthogonal reaction that proceeds without a catalyst. nih.gov It involves the reaction between a strained alkyne and a nitrone to form an N-alkoxyisoxazolidine. rsc.org The reaction is driven by the high reactivity of the strained alkyne, offering rapid kinetics that can even surpass those of SPAAC. nih.govresearchgate.net

As with SPAAC, this compound cannot function as the alkyne component in a SPANC reaction due to its lack of ring strain. The reactivity is inherent to the strained cyclooctyne (B158145) partner. researchgate.net The versatility of SPANC lies in the ability to tune the stereoelectronic properties of the nitrone, allowing for optimization of reaction rates with different strained alkynes. nih.gov This reaction has found applications in protein labeling and modification. rsc.orgru.nl

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. unacademy.comwikipedia.org This transformation is highly relevant for this compound, allowing the direct attachment of its hexynyl fragment to various aromatic or vinylic systems. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, most commonly CuI. wikipedia.orglibretexts.org An amine base, like diethylamine (B46881) or triethylamine, is used to act as both a base and, in some cases, the solvent. wikipedia.org

The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups. unacademy.com This has made it a widely used tool in the synthesis of complex molecules, including natural products and pharmaceuticals. unacademy.comwikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous in applications where copper toxicity is a concern. acs.orgorganic-chemistry.org

Table 2: Key Components of the Sonogashira Reaction

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | The primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ libretexts.org |

| Copper(I) Co-catalyst | Activates the alkyne by forming a copper acetylide. | Copper(I) iodide (CuI) wikipedia.org |

| Base | Neutralizes the hydrogen halide byproduct and facilitates catalyst turnover. | Diethylamine, Triethylamine, Potassium Carbonate unacademy.comwikipedia.org |

| Solvent | Reaction medium. | Amine base (as solvent), DMF, Ether wikipedia.org |

| Coupling Partners | The substrates for the C-C bond formation. | Terminal alkyne (e.g., this compound) and Aryl/Vinyl Halide (e.g., Iodobenzene) unacademy.com |

Reactivity of the Benzyl Ether Linkage

The benzyl ether group in this compound is commonly used as a protecting group for alcohols in organic synthesis. Its popularity stems from its ease of installation and its stability across a broad range of reaction conditions. rsc.orgnih.gov However, its most critical feature is the variety of methods available for its selective removal (deprotection). rsc.orgorganic-chemistry.org

The cleavage of the C-O bond in a benzyl ether is a crucial step in the final stages of a synthetic sequence to unmask a hydroxyl group. The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity. nih.gov

Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. rsc.org The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). rsc.orgyoutube.com The process, known as hydrogenolysis, cleaves the benzyl C-O bond to yield the free alcohol and toluene (B28343) as a byproduct. youtube.comambeed.com A significant consideration for this compound is that the alkyne triple bond can also be reduced under these conditions. To achieve selectivity, catalyst "tuning" or the use of hydrogen transfer reagents instead of H₂ gas may be necessary to prevent over-reduction of the alkyne. chemrxiv.org

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers, sometimes with the aid of photoirradiation. acs.orgnih.gov This method is advantageous when reductive conditions must be avoided. Recent developments have shown that visible-light-mediated debenzylation using a photooxidant like DDQ allows for the cleavage of benzyl ethers in the presence of sensitive groups like alkenes and alkynes. nih.govacs.org

Acidic Cleavage: Strong Lewis or Brønsted acids can also cleave benzyl ethers. organic-chemistry.org For instance, boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to efficiently debenzylate alcohols under mild conditions while tolerating functional groups such as alkynes. organic-chemistry.org Other acidic reagents like triflic acid have also been suggested for this purpose. chemicalforums.com

Table 3: Comparison of Benzyl Ether Cleavage Methods

| Method | Reagents | Advantages | Potential Issues with Alkynes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction. youtube.com | Potential for alkyne reduction to alkene or alkane. nih.gov |

| Oxidative Cleavage | DDQ, CAN | Mild conditions, orthogonal to reductive methods. nih.gov | Generally compatible with alkynes. nih.govacs.org |

| Acidic Cleavage | BCl₃·SMe₂, Triflic Acid | Effective for acid-stable substrates. organic-chemistry.org | Tolerates alkynes well. organic-chemistry.org |

Intramolecular Cyclization Reactions Involving this compound

nih.govnih.gov-Sigmatropic Rearrangements of Benzyl Alkynyl Ethers to Indanones

Benzyl alkynyl ethers, a class of compounds to which this compound belongs, are known to undergo thermal rearrangement to produce substituted indanones. nih.gov This transformation is not a direct nih.govnih.gov-rearrangement but proceeds through a more complex cascade involving a nih.govnih.gov-sigmatropic rearrangement. nih.gov

The reaction is initiated by heating, typically around 60 °C in a solvent like toluene. nih.gov The first step is a concerted, thermal nih.govnih.gov-sigmatropic rearrangement (a Claisen-type rearrangement) to form a highly reactive ketene (B1206846) intermediate. nih.govacs.org This ketene is not isolated but immediately undergoes an intramolecular 5-exo-dig cyclization. The cyclization occurs via an electrophilic attack of the ketene carbon onto the ortho-position of the benzene (B151609) ring, forming a new carbon-carbon bond and a six-membered dienone intermediate. This intermediate then rapidly tautomerizes to the more stable aromatic indanone product. nih.gov This process is highly efficient for converting benzyl alkynyl ethers into valuable indanone frameworks. nih.govnih.gov

Diels-Alder and Hetero Diels-Alder Reactions

The alkyne moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions. organic-chemistry.orgquimicaorganica.org

Intramolecular Diels-Alder Reaction: For an intramolecular Diels-Alder reaction to occur, the molecule must contain both a diene and a dienophile connected by a suitable tether. organicreactions.orgwikipedia.org In its native structure, this compound does not possess a classical diene. The benzene ring can act as the diene component, but this typically requires high temperatures or the use of potent activating groups or catalysts. A more common strategy involves modifying a precursor to incorporate a diene. For instance, if the benzene ring were replaced with a cyclohexadiene, the tethered alkyne could readily undergo an intramolecular cycloaddition upon heating to form a polycyclic structure. The rate and stereoselectivity of such reactions are highly dependent on the length and nature of the connecting chain, which dictates the geometry of the transition state. organicreactions.org

Hetero-Diels-Alder Reaction: In a hetero-Diels-Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org The alkyne in this compound can react with a 1-azadiene or an oxo-diene, for example, to form six-membered heterocyclic rings. These reactions can be promoted thermally or by Lewis acid catalysis, which lowers the energy of the dienophile's LUMO, facilitating the cycloaddition. organic-chemistry.org This provides a powerful method for the synthesis of complex heterocyclic structures.

Alkyne Trimerization and Vollhardt Cyclization

The terminal alkyne of this compound is a suitable substrate for transition-metal-catalyzed [2+2+2] cycloadditions, also known as alkyne trimerization. This reaction provides a direct and atom-economical route to substituted benzene rings.

A prominent example is the Vollhardt cyclization, which typically employs a cyclopentadienylcobalt (CpCo) complex as a catalyst. organic-chemistry.orgberkeley.edu The reaction mechanism is believed to proceed through the initial formation of a CpCo(alkyne)₂ complex. Oxidative coupling of the two alkyne units then generates a key cobaltacyclopentadiene intermediate. nih.govacs.org This metallacycle can then coordinate to a third molecule of the alkyne. A subsequent intramolecular [4+2] cycloaddition within the coordination sphere of the cobalt, followed by reductive elimination, releases the aromatic product and regenerates the active catalyst. nih.govresearchgate.net

When three molecules of this compound undergo this cyclotrimerization, the product is a 1,3,5-tris(benzyloxymethylhexyl)benzene. The regioselectivity (favoring the 1,3,5-isomer over the 1,2,4-isomer) can be influenced by the catalyst system and reaction conditions. nih.gov

Differential Dihydrofunctionalization of the Alkyne Moiety

Differential dihydrofunctionalization refers to the distinct functionalization of both π-bonds of an alkyne in a single operation or a sequential process, providing access to complex saturated or partially saturated structures from simple alkynes. nih.gov

Hydroboration and Hydroarylation Sequences

A powerful sequence for the differential dihydrofunctionalization of the terminal alkyne in this compound involves an initial hydroboration followed by a hydroarylation or a related cross-coupling reaction.

Hydroboration: The hydroboration of terminal alkynes is a highly regioselective process. The addition of a borane (B79455) reagent (e.g., pinacolborane, HBpin) across the triple bond, in the presence of a suitable catalyst, typically places the boron atom at the terminal carbon (anti-Markovnikov addition). chemistrysteps.com To achieve high selectivity and prevent double addition, bulky boranes like 9-BBN or disiamylborane (B86530) are often used in stoichiometric reactions. chemistrysteps.com Catalytic hydroboration using transition metals (e.g., titanium, platinum, or rare-earth metals) can also afford excellent regioselectivity for the E-vinylboronate product. chemistryviews.orgacs.orgbit.edu.cn The resulting vinylboronate ester is a versatile intermediate.

Hydroarylation Sequence: Following hydroboration, the second π-bond can be functionalized. A synergistic copper/palladium catalytic system can be used to achieve a formal hydroarylation. nih.gov This process involves the hydrocupration of the intermediate vinyl boronate ester to form a heterobimetallic species. This key intermediate can then undergo a palladium-catalyzed cross-coupling with an aryl halide, resulting in the formation of a benzylic alkyl boronate product. nih.gov Alternatively, direct hydroarylation of the alkyne can be achieved using various metal catalysts (e.g., Pd, Au) or Brønsted/Lewis acids, which activate the alkyne towards nucleophilic attack by an arene. researchgate.netnih.govrsc.org The combination of these steps allows for the controlled and sequential addition of both a hydrogen/boron moiety and a hydrogen/aryl moiety across the two π-bonds of the original alkyne.

The following table outlines a representative sequence for this transformation.

| Step | Reaction | Reagents | Typical Product Intermediate |

| 1 | Catalytic Hydroboration | This compound, Pinacolborane (HBpin), Pt or Ti catalyst | (E)-1-(Benzyloxymethyl)hex-1-en-6-yl)boronic acid pinacol (B44631) ester |

| 2 | Reductive Coupling | Intermediate from Step 1, Aryl Bromide, Cu/Pd catalyst system | 1-(Aryl)-2-(benzyloxymethyl)hexylboronic acid pinacol ester |

Reductive Three-Component Coupling Strategies

Currently, there is a lack of specific documented research detailing reductive three-component coupling strategies directly involving this compound. However, the presence of a terminal alkyne functional group suggests its potential participation in such reactions. Generally, three-component couplings involving terminal alkynes, an electrophile, and a nucleophile, often catalyzed by transition metals, are powerful methods for the construction of complex molecules.

In a hypothetical scenario, this compound could react with an electrophile (e.g., an aldehyde or an imine) and a nucleophile in the presence of a suitable catalyst. The reaction would likely proceed through the formation of an acetylide intermediate, which would then attack the electrophile. Subsequent reduction of an intermediate species would lead to the final coupled product. The specific regioselectivity and stereoselectivity of such a reaction would be highly dependent on the choice of catalyst, substrates, and reaction conditions.

Table 1: Potential Components for a Reductive Three-Component Coupling of this compound

| Component | Example | Potential Role |

| Alkyne | This compound | Nucleophilic acetylide precursor |

| Electrophile | Benzaldehyde | Carbonyl electrophile |

| Nucleophile/Reductant | Diethylzinc | Nucleophilic addition/reducing agent |

| Catalyst | Nickel or Palladium complexes | Facilitates C-C bond formation |

Further experimental investigation is required to establish viable reductive three-component coupling strategies for this compound and to characterize the resulting products.

Reactions of the Aromatic Benzene Moiety

The benzene ring in this compound is susceptible to electrophilic aromatic substitution, and the existing substituent, the hex-5-ynyloxymethyl group, plays a crucial role in directing the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The hex-5-ynyloxymethyl group (-CH₂O(CH₂)₄C≡CH) is anticipated to be an ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) reactions. This is due to the electron-donating nature of the ether oxygen atom. The lone pairs of electrons on the oxygen can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles.

The activating nature of the hex-5-ynyloxymethyl group means that this compound will undergo EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, more readily than benzene itself. The primary products expected from these reactions would be the ortho- and para-substituted isomers. The ratio of ortho to para products would be influenced by steric hindrance from the substituent.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(Hex-5-ynyloxymethyl)-2-nitrobenzene and 1-(Hex-5-ynyloxymethyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(hex-5-ynyloxymethyl)benzene and 1-Bromo-4-(hex-5-ynyloxymethyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Hex-5-ynyloxymethyl)phenyl)ethan-1-one (para-isomer likely major due to sterics) |

Functional Group Interconversions on the Benzene Ring

While specific functional group interconversions on the benzene ring of this compound have not been extensively reported, various transformations can be envisaged based on the reactivity of substituted benzene derivatives. For instance, if a nitro group were introduced onto the ring via nitration, it could subsequently be reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This amino group could then undergo a variety of further transformations, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a range of other functional groups.

Similarly, if a carbonyl group is introduced via Friedel-Crafts acylation, it can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or converted to other functionalities. The feasibility and efficiency of these interconversions would need to be determined experimentally, taking into account the potential for the alkyne functionality to react under certain conditions.

Table 3: Potential Functional Group Interconversions on a Substituted this compound Ring

| Initial Functional Group | Reagents for Interconversion | Resulting Functional Group |

| Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amino (-NH₂) |

| Acyl (-COR) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (-CHR) |

| Amino (-NH₂) | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | Halo (-Cl, -Br), Cyano (-CN) |

It is important to note that the specific reaction conditions would need to be carefully selected to avoid unintended reactions with the terminal alkyne of the hex-5-ynyloxymethyl side chain.

Applications of Hex 5 Ynyloxymethyl Benzene in Advanced Chemical Synthesis

Hex-5-ynyloxymethyl-benzene as a Modular Building Block

The structure of this compound, featuring a terminal alkyne and a protected alcohol in the form of a benzyl (B1604629) ether, makes it an attractive modular building block in organic synthesis. These two functional groups can be manipulated independently, allowing for a stepwise and controlled assembly of more complex structures.

The terminal alkyne group in this compound is a key feature that allows for its participation in a variety of carbon-carbon bond-forming reactions. One of the most prominent applications of terminal alkynes is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a stable triazole ring by reacting the alkyne with an azide-functionalized molecule. This strategy is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Furthermore, the alkyne can undergo Sonogashira coupling, a cross-coupling reaction with aryl or vinyl halides, to form more complex unsaturated systems. The benzyl ether serves as a robust protecting group for the hydroxyl function, which can be removed under specific conditions (e.g., hydrogenolysis) at a later stage in the synthesis to reveal a reactive hydroxyl group for further functionalization. Benzyl alkynyl ethers, as a class of compounds, have also been shown to undergo sigmatropic rearrangements to generate other complex molecular structures.

The terminal alkyne of this compound provides a handle for its incorporation into polymeric structures. Alkyne-containing monomers can be polymerized through various mechanisms, including metathesis polymerization or by being incorporated into polymers via post-polymerization modification using click chemistry. For instance, a polymer backbone containing azide (B81097) groups can be functionalized with this compound to introduce the benzyloxymethyl group as a pendant chain.

This approach allows for the precise introduction of functionality into a polymer. The benzyl group can later be deprotected to reveal a hydroxyl group, which can then be used to attach other molecules, such as drugs, imaging agents, or other functional moieties, leading to the creation of functional polymeric materials with tailored properties for applications in drug delivery, diagnostics, and materials science.

In the realm of supramolecular chemistry, the rigid, linear geometry of the alkyne group and the aromatic nature of the benzyl group in this compound can be exploited to direct the formation of ordered, non-covalent assemblies. Aromatic rings are known to participate in π-π stacking interactions, which can be a driving force for self-assembly.

While specific research on this compound in this context is not widely reported, molecules containing similar structural motifs are used to construct supramolecular polymers, gels, and liquid crystals. The directionality of the interactions involving the alkyne and the benzyl group can lead to the formation of well-defined nanostructures.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne group of this compound is a key functional group in this field.

Bioconjugation is the process of linking molecules, such as proteins, carbohydrates, or nucleic acids, to other molecules. The terminal alkyne in this compound makes it a suitable substrate for bioorthogonal ligation reactions, most notably the aforementioned CuAAC reaction.

If this compound were to be incorporated into a biomolecule (for example, through metabolic labeling or solid-phase synthesis), the alkyne group would serve as a chemical handle. This handle would allow for the specific attachment of another molecule containing an azide group, such as a fluorescent dye, a drug molecule, or a purification tag, within a complex biological environment.

Chemical probes are molecules used to study biological systems. This compound could potentially serve as a precursor for the development of such probes. The alkyne group can be used to attach the molecule to a biological target, while the benzyl ether could be modified or replaced with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) either before or after conjugation.

The versatility of the alkyne group allows for the design of a wide range of chemical probes and labeling reagents for studying cellular processes, identifying protein targets, and for in vivo imaging.

Surface Functionalization and Material Science

The presence of a terminal alkyne group makes this compound a valuable molecule for surface functionalization and material science. This functional group allows for covalent attachment to various substrates, enabling the precise modification of surface properties.

Photoinduced Surface Modification Strategies

Photoinduced reactions provide excellent spatial and temporal control over surface modification. This compound can be grafted onto surfaces using light-initiated processes, a key strategy for creating patterned and functional materials. One such method is the thiol-yne "click" reaction, where a thiol-functionalized surface reacts with the alkyne of this compound. wikipedia.orgresearchgate.net This reaction is typically initiated by UV irradiation in the presence of a photoinitiator, leading to the formation of a stable vinyl sulfide (B99878) linkage. wikipedia.org This process proceeds via a radical-mediated anti-Markovnikov addition. wikipedia.orgresearchgate.net The ability to direct light to specific areas allows for the creation of well-defined patterns on the surface, where the benzyloxymethyl moiety imparts its specific chemical characteristics. researchgate.net

| Parameter | Description |

| Reaction Type | Photoinitiated Thiol-yne "Click" Reaction |

| Reactants | This compound, Thiol-functionalized surface |

| Conditions | UV Irradiation, Radical Initiator |

| Bond Formed | Vinyl sulfide |

| Key Advantage | High spatial and temporal control for surface patterning |

Covalent Grafting to Surfaces and Interfaces

Beyond photoinitiation, this compound can be covalently attached to a variety of surfaces and interfaces through several robust chemical reactions.

A primary method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govacs.org Surfaces functionalized with azide groups react with the terminal alkyne of this compound in the presence of a copper(I) catalyst. nih.gov This reaction is highly efficient and specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the molecule to the surface. nih.govflinders.edu.au The mild reaction conditions and compatibility with numerous functional groups make CuAAC a versatile tool for modifying materials ranging from polymers and nanoparticles to self-assembled monolayers. nih.govnih.govbeilstein-journals.orgnih.gov

Another significant strategy is the hydrosilylation of hydrogen-terminated silicon surfaces. cambridge.org The terminal alkyne can react with Si-H bonds on the surface, forming highly stable silicon-carbon covalent bonds. cambridge.orgwayne.edu This process can be initiated thermally or through the use of catalysts, including Lewis acids. wayne.edunih.govacs.org This direct functionalization method is crucial for the development of advanced silicon-based electronic and photonic devices, allowing for precise control over their surface chemistry and properties. cambridge.org

| Grafting Method | Surface Functional Group | Linkage Formed | Key Advantages |

| CuAAC | Azide (-N₃) | 1,2,3-Triazole | High efficiency, regioselectivity, mild conditions, biocompatibility. nih.govnih.gov |

| Hydrosilylation | Silicon-Hydride (Si-H) | Silicon-Carbon (Si-C) | Forms a highly stable, direct bond to silicon surfaces. cambridge.orgwayne.edu |

| Thermal Addition | Graphitic Carbon | Carbon-Carbon | Enables modification of sp²-hybridized carbon surfaces. nih.govacs.org |

Contributions to Combinatorial Chemistry and Library Synthesis

The unique structure of this compound, featuring a reactive alkyne handle, makes it a valuable component in combinatorial chemistry and the synthesis of large compound libraries. researchgate.net These libraries are essential for high-throughput screening in drug discovery and materials science. researchgate.netrsc.org

The terminal alkyne serves as a versatile anchor point for solid-phase synthesis. By attaching this compound to a solid support (e.g., a resin bead) via its alkyne group, complex molecules can be built in a stepwise fashion. rsc.org This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each synthetic step.

Furthermore, the alkyne functionality is instrumental in tagging and identifying compounds within a library. nih.gov Through the highly efficient CuAAC "click" reaction, a wide variety of tags—such as fluorescent dyes, biotin, or mass tags—can be attached to molecules containing the this compound moiety. nih.govijpsjournal.com This enables the rapid identification of "hit" compounds from large libraries during biological or material screening assays. nih.gov For example, a library of potential enzyme inhibitors can be synthesized on a solid support, each incorporating the alkyne handle. After screening, active compounds can be "clicked" with an azide-functionalized reporter molecule for easy detection and characterization. nih.gov

| Application Area | Role of this compound | Key Reaction Utilized |

| Solid-Phase Synthesis | Anchorable building block for constructing molecules on a solid support. | Various alkyne coupling reactions. |

| Chemical Library Synthesis | Provides a reactive handle for diversification and building molecular complexity. researchgate.net | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net |

| High-Throughput Screening | Enables the attachment of reporter tags for rapid identification of active compounds. | Click Chemistry (e.g., CuAAC). |

Mechanistic Investigations of Reactions Involving Hex 5 Ynyloxymethyl Benzene

Catalytic Reaction Mechanisms

The terminal alkyne group in Hex-5-ynyloxymethyl-benzene is a versatile functional group for various metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Cycloaddition Mechanisms

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and regioselectivity. organic-chemistry.org This reaction transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles. nih.gov For this compound, the reaction would proceed via the terminal alkyne.

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming C-C bonds. The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is particularly relevant to this compound. wikipedia.orgnrochemistry.com This reaction typically employs a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.org

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with an aryl or vinyl halide (Ar-X). nrochemistry.com This forms a Pd(II) intermediate, Ar-Pd-X.

Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt, typically in the presence of a base, to form a copper(I) acetylide species. wikipedia.org

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex in a step called transmetalation. This forms an Ar-Pd-alkynyl intermediate and regenerates the Cu(I) catalyst. nrochemistry.com

Reductive Elimination : The final step is reductive elimination from the Pd(II) complex, which forms the C-C bond between the aryl and alkynyl groups, yielding the final product and regenerating the catalytically active Pd(0) species. nrochemistry.com

Variations of the Sonogashira reaction exist that are copper-free, where the base is believed to play a more direct role in the formation of the palladium-acetylide intermediate. researchgate.net

Role of Ligands and Metal Complexes in Catalytic Cycles

Ligands are critical components in both copper and palladium catalysis, influencing catalyst stability, activity, and selectivity. nih.govnih.gov

In copper catalysis , such as CuAAC, ligands stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation or oxidation to the inactive Cu(II) state. nih.gov Nitrogen-based ligands, like substituted pyridines or amines, are commonly used. acs.orgsinocompound.com They can accelerate the reaction rate and in some cases, the ligand itself can act as a base to facilitate alkyne deprotonation. acs.org

In palladium catalysis , phosphine (B1218219) ligands are most common. libretexts.orgresearchgate.net The electronic and steric properties of these ligands are crucial:

Electron-rich ligands increase the electron density on the palladium center, which promotes the initial oxidative addition step. libretexts.org

Bulky ligands can facilitate the final reductive elimination step and help maintain a low coordination number around the palladium, which is often more reactive. nih.gov

The choice of ligand can significantly impact the efficiency and scope of the cross-coupling reaction. nih.gov The interplay between the metal center and the coordinated ligands dictates the outcome of each elementary step in the catalytic cycle.

| Catalyst System | Typical Ligands | Role of Ligand |

| Copper(I) | Nitrogen-based (e.g., Pyridine, Amines) | Stabilize Cu(I) oxidation state, prevent catalyst degradation, may act as a base. |

| Palladium(0)/Pd(II) | Phosphine-based (e.g., PPh₃, dppf) | Modulate electronic/steric properties, promote oxidative addition and reductive elimination, improve catalyst stability and solubility. |

Rearrangement Reaction Pathways

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi-conjugated system.

Detailed Mechanisms oforganic-chemistry.orgnrochemistry.com-Sigmatropic Rearrangements

The user's query mentioned " acs.orgacs.org-Sigmatropic Rearrangements," which is likely a typographical error. Standard sigmatropic shifts are classified as [i,j], with common examples being organic-chemistry.orgnrochemistry.com, organic-chemistry.orgresearchgate.net, and nrochemistry.comnrochemistry.com shifts. libretexts.org This section will focus on the mechanism of organic-chemistry.orgnrochemistry.com-sigmatropic rearrangements.

A organic-chemistry.orgnrochemistry.com-sigmatropic rearrangement involves the migration of a group over a three-atom pi system (an allyl fragment). The feasibility of these reactions is governed by orbital symmetry rules:

Thermal organic-chemistry.orgnrochemistry.com Hydride Shifts : These reactions are symmetry-forbidden to proceed via a suprafacial pathway (where the migrating group stays on the same face of the pi system). stereoelectronics.org An antarafacial pathway (moving to the opposite face) is allowed but is geometrically impossible for a migrating hydrogen atom. uh.edu Therefore, thermal organic-chemistry.orgnrochemistry.com-hydrogen shifts are not generally observed. libretexts.org

Thermal organic-chemistry.orgnrochemistry.com Alkyl Shifts : A suprafacial thermal organic-chemistry.orgnrochemistry.com shift of an alkyl group is allowed if the migrating carbon atom undergoes an inversion of its stereochemical configuration. stereoelectronics.org

Photochemical organic-chemistry.orgnrochemistry.com Shifts : Under photochemical conditions, the orbital symmetry requirements are reversed. A suprafacial organic-chemistry.orgnrochemistry.com shift becomes symmetry-allowed and is geometrically feasible. stereoelectronics.org However, many photochemical rearrangements may also proceed through non-concerted, stepwise radical mechanisms. uh.eduacs.org

| Reaction Condition | Pathway | Orbital Symmetry | Geometric Feasibility |

| Thermal (Heat) | Suprafacial H-shift | Forbidden | - |

| Thermal (Heat) | Antarafacial H-shift | Allowed | Impossible |

| Thermal (Heat) | Suprafacial C-shift | Allowed (with inversion) | Possible |

| Photochemical (Light) | Suprafacial H/C-shift | Allowed | Possible |

Intermediates in Intramolecular Cyclizations

The structure of this compound, containing both a benzene (B151609) ring and an alkyne, is suitable for intramolecular cyclization under certain conditions, particularly with acid catalysis. Such reactions often proceed through carbocationic intermediates.

One possible pathway is an intramolecular electrophilic attack on the benzene ring. Activation of the alkyne by a Brønsted or Lewis acid could generate a vinyl cation, which could then be attacked by the electron-rich benzene ring. A more likely pathway involves the formation of a Wheland intermediate (also known as an arenium ion). chemrxiv.orgresearchgate.netlibretexts.org

The proposed mechanism would be:

Protonation of the alkyne by a strong acid, leading to the formation of a vinyl cation.

The vinyl cation acts as an electrophile and attacks the benzene ring. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a Wheland intermediate. libretexts.org This intermediate possesses a tetrahedral sp³-hybridized carbon in the ring. libretexts.org

The Wheland intermediate can then be deprotonated to restore aromaticity, leading to a cyclized product.

Recent studies have shown that such Wheland intermediates, formed from tethered enynes, can be intercepted in intramolecular [4π+2π] cycloadditions before they rearomatize. chemrxiv.orgnih.govchemrxiv.org In the case of this compound, the stability and subsequent reaction pathway of such an intermediate would be key to determining the final product structure. Other potential cyclization pathways, such as enyne metathesis, could also be considered, which proceed through metallacyclic intermediates. organic-chemistry.org

Fundamental Organic Transformations

Electrophilic Aromatic Substitution Mechanism

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone reaction in aromatic chemistry. The substituent, a hex-5-ynyloxymethyl group (-CH₂O(CH₂)₄C≡CH), plays a crucial role in dictating the reactivity of the aromatic ring and the regioselectivity of the substitution.

The ether oxygen atom in the benzylic position possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. Consequently, the hex-5-ynyloxymethyl group is classified as an activating group .

This activating nature also directs the incoming electrophile to specific positions on the benzene ring. The resonance structures of the carbocation intermediate (the arenium ion) formed during the electrophilic attack show that the positive charge is stabilized most effectively when the attack occurs at the ortho and para positions. This is because at these positions, an additional resonance structure can be drawn where the oxygen atom of the ether delocalizes its lone pair to stabilize the positive charge. Therefore, the hex-5-ynyloxymethyl group is an ortho, para-director .

The general mechanism for electrophilic aromatic substitution of this compound proceeds in two steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as the arenium ion or sigma complex. This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

| Position of Substitution | Relative Yield (%) | Controlling Factors |

|---|---|---|

| Ortho | ~40-60% | Electronically favored, but subject to steric hindrance. Statistically favored over para. |

| Meta | <5% | Electronically disfavored. |

| Para | ~40-60% | Electronically favored and sterically accessible. |

Another important electrophilic aromatic substitution is the Friedel-Crafts acylation. In this reaction, an acyl group is introduced onto the aromatic ring. The reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be expected to yield a mixture of ortho and para acylated products. The resulting ketone is a deactivating group, which prevents further acylation of the same ring.

Addition and Elimination Pathways

Beyond the reactions of the aromatic ring, the terminal alkyne and the ether linkage in this compound are also sites of reactivity.

Addition Reactions to the Alkyne:

The carbon-carbon triple bond of the hex-5-ynyl group is electron-rich and readily undergoes electrophilic addition reactions. A common example is hydrohalogenation, the addition of a hydrogen halide (such as HBr or HCl). In the case of a terminal alkyne like that in this compound, the addition follows Markovnikov's rule . This rule states that the hydrogen atom of the hydrogen halide will add to the carbon atom of the triple bond that already has the greater number of hydrogen atoms.

The mechanism involves the initial protonation of the triple bond to form a vinylic carbocation. The more stable secondary vinylic carbocation is formed in preference to the less stable primary vinylic carbocation. Subsequent attack by the halide ion on the carbocation yields the vinyl halide as the major product. If two equivalents of the hydrogen halide are used, a second addition reaction can occur to form a geminal dihalide.

Another significant addition reaction is the acid-catalyzed hydration of the alkyne. In the presence of aqueous acid and a mercury(II) salt catalyst, water adds across the triple bond, also in accordance with Markovnikov's rule. This initially forms an enol, which is an unstable intermediate that rapidly tautomerizes to the more stable keto form. The product of the hydration of the terminal alkyne in this compound would be a methyl ketone.

| Reagent | Major Product | Governing Principle |

|---|---|---|

| H-X (e.g., HBr, HCl) | Vinyl halide (X on the internal carbon) | Markovnikov's Rule |

| H₂O, H₂SO₄, HgSO₄ | Methyl ketone | Markovnikov's Rule and Keto-Enol Tautomerization |

Elimination Pathways: Ether Cleavage

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI. This reaction proceeds via a nucleophilic substitution mechanism. Since the ether involves a benzylic carbon, the cleavage is likely to proceed through an Sₙ1-type mechanism due to the stability of the resulting benzylic carbocation.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the poor leaving group (-OR) into a good leaving group (-OHR⁺). The C-O bond then cleaves to form a stable benzylic carbocation and hex-5-yn-1-ol. Finally, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the benzylic carbocation to form benzyl halide.

Computational Studies and Theoretical Insights into Hex 5 Ynyloxymethyl Benzene Chemistry

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting the intrinsic reactivity and selectivity of molecules, offering insights that can guide synthetic efforts. For Hex-5-ynyloxymethyl-benzene, these methods can identify the most probable sites for chemical attack and predict the outcomes of reactions under various conditions.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. nih.govacs.org DFT calculations are particularly well-suited for investigating the ground-state properties and reaction pathways of medium-sized organic molecules like this compound. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d)), are commonly used to optimize molecular geometries and calculate thermodynamic properties. rsc.org

| Parameter | Value (kcal/mol) |

|---|---|

| Electronic Energy of Reaction (ΔE) | -35.8 |

| Enthalpy of Reaction (ΔH) | -34.2 |

| Gibbs Free Energy of Reaction (ΔG) | -15.5 |

The terminal alkyne functionality in this compound is a prime substrate for cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles. A key question in such reactions is regioselectivity—the preferential formation of one constitutional isomer over another. DFT is a powerful tool for predicting this outcome by calculating the activation energies for the transition states leading to the different possible products. rsc.orggrowingscience.com

For the reaction of this compound with an azide, two regioisomeric products can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole. By locating the transition state structures for both pathways and calculating their relative energies, the kinetically favored product can be identified. The pathway with the lower activation barrier is expected to be the dominant one. acs.org

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|

| Formation of 1,4-isomer | 18.5 | Major Product |

| Formation of 1,5-isomer | 20.1 | Minor Product |

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Analyses based on quantum mechanics provide a detailed picture of electron distribution and orbital interactions, which are key to understanding reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.orgyoutube.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will behave as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy moiety, specifically the aromatic ring and the ether oxygen. The LUMO is anticipated to have significant contributions from the π* orbitals of the benzene (B151609) ring and the terminal alkyne. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.95 | Benzene Ring, Oxygen Atom |

| LUMO | -0.75 | Benzene Ring, Alkyne π* |

| HOMO-LUMO Gap (ΔE) | 8.20 | N/A |

The distribution of electron density within a molecule determines its electrostatic potential and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). DFT calculations can provide various measures of atomic charges (e.g., Mulliken, Hirshfeld, Natural Bond Orbital [NBO]), which help in identifying the most likely sites for chemical reactions. mdpi.comaps.org

In this compound, the ether oxygen atom is expected to carry a significant negative partial charge, making it a potential site for protonation or coordination to Lewis acids. The terminal alkyne carbon atom (Cα) is also expected to be electron-rich and thus nucleophilic. Conversely, the aromatic protons are potential sites for electrophilic attack.

| Atom | Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| Ether Oxygen | -0.58 | Nucleophilic / Basic |

| Terminal Alkyne Carbon (Cα) | -0.25 | Nucleophilic |

| Internal Alkyne Carbon (Cβ) | -0.05 | Less Nucleophilic |

| Aromatic Carbon (para-position) | -0.21 | Site for Electrophilic Attack |

Mechanistic Modeling and Transition State Analysis

Beyond predicting outcomes, computational chemistry allows for the detailed modeling of entire reaction mechanisms. This involves identifying and characterizing all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products. acs.orgresearchgate.net

Transition state (TS) analysis is particularly crucial. A transition state represents the highest energy point along the lowest energy path of a reaction and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. acs.org For a reaction like the aforementioned cycloaddition, DFT calculations would be used to optimize the geometry of the TS and confirm its nature through frequency analysis. The resulting structural information can reveal the degree of bond formation and breaking at the peak of the energy barrier, offering deep insight into the reaction's dynamics.

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Methyl Azide |

| Transition State (TS) | +18.5 | First-order saddle point |

| Product | -15.5 | 1,4-disubstituted triazole |

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific databases and scholarly articles, no specific computational studies or theoretical analyses for the chemical compound This compound were identified. Consequently, the generation of an article detailing the energy profiles of its key reactions, the impact of solvent effects in computational models, and the correlation of its spectroscopic data with theoretical predictions is not possible at this time due to the absence of published research in these areas.

The requested topics necessitate access to detailed research findings from computational chemistry literature, which appear to be non-existent for this specific molecule. While computational methods are widely applied to understand the properties and reactivity of chemical compounds, it seems that "this compound" has not yet been a subject of such published investigations.

Therefore, the following sections of the proposed article outline cannot be developed:

Spectroscopic Data Correlation with Theoretical Models